3-thiophen-2-yl-2,5-dihydro-1H-pyrrole
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Overview
Description
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole is a heterocyclic compound that features a thiophene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole typically involves the condensation of thiophene derivatives with pyrrole precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives under acidic conditions . Another approach is the Gewald reaction, which involves the condensation of thiophene with α-methylene carbonyl compounds and α-cyano esters .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or platinum can facilitate the coupling reactions between thiophene and pyrrole derivatives . Additionally, continuous flow reactors are sometimes used to optimize reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . Its anticancer properties are believed to result from its interaction with DNA and inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole is unique due to its fused ring system, which combines the properties of both thiophene and pyrrole. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9NS |
---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
3-thiophen-2-yl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C8H9NS/c1-2-8(10-5-1)7-3-4-9-6-7/h1-3,5,9H,4,6H2 |
InChI Key |
CNMWJHBLHFGXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)C2=CC=CS2 |
Origin of Product |
United States |
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